(+)-Biotin 4-nitrophenyl ester
Overview
Description
Synthesis Analysis
The synthesis of biotin-containing reagents, such as Biotinyl-p-nitrophenyl ester (BNP), involves the suspension of biotin in dichloromethane, followed by the addition of p-nitrophenol and dicyclohexylcarbodiimide. This process results in the formation of BNP, which can irreversibly inactivate biotin transport in yeast (Wilchek & Bayer, 1990).
Molecular Structure Analysis
The structure of (+)-biotin methyl ester, a related compound, has been studied using NMR chemical shifts and GIAO calculations, providing insights into the molecule's conformation in solution and solid states (María et al., 2009).
Chemical Reactions and Properties
Biotin derivatives, including (+)-biotin-p-nitrophenyl ester, have been shown to enhance enzyme activities, such as guanylate cyclase, suggesting a role in activating this enzyme (Vesely, 1982). Additionally, the compound's reactivity with peptides and proteins through amino groups has been studied, revealing sequence-dependent acylation (Miller et al., 1997).
Physical Properties Analysis
The analysis of physical properties mainly revolves around the interaction of biotin derivatives with proteins, such as the photolabelling of streptavidin by biotin derivatives, demonstrating the specificity and strength of biotin-streptavidin interactions (Mishchenko et al., 1998).
Chemical Properties Analysis
Molecular imprinting techniques have been used to study the chemical properties of biotin derivatives, showing the creation of synthetic polymers with binding sites complementary to biotin derivatives, such as biotin methyl ester, demonstrating the compound's chemical versatility and potential for creating specific binding assays (Takeuchi et al., 2000).
Scientific Research Applications
Inhibition of Biotin Transport in Yeast : Biotinyl-p-nitrophenyl ester (BNP) has been shown to irreversibly inactivate biotin transport in Saccharomyces cerevisiae, a type of yeast. This occurs even at low concentrations and indicates a potential use in studying biotin transport mechanisms (Becker, Wilchek, & Katchalski, 1971).
Augmentation of Guanylate Cyclase Activity : In rat liver, kidney, colon, cerebellum, and heart, (+)-biotin-p-nitrophenyl ester has been found to enhance guanylate cyclase activity significantly, suggesting a role in the mechanism of action of biotin (vesely, 1982).
Spot Synthesis and Protein-Protein Interactions : This compound is used in spot synthesis for parallel synthesis and high-throughput screening of peptides. Its strong affinity to streptavidin makes it useful for studying protease cleavage sites and peptide-protein interactions (Winkler & McGeer, 2008).
Labeling and Biotinylation of Peptides : Research indicates that N-hydroxysuccinimide (NHS) esters of biotin, including the p-nitrophenyl ester of biotin, can acylate various functional groups in specific peptide sequences. This reactivity is important in peptide and protein biotinylation studies (Miller, Collins, Rogers, & Kurosky, 1997).
Pseudo-catalytic Properties in Biological Applications : Studies on avidin and streptavidin have shown that avidin enhances the alkaline hydrolysis of biotinyl p-nitrophenyl ester, indicating its pseudo-catalytic properties. This finding is significant for biotechnological applications where high affinity for biotin is required (Huberman et al., 2001).
Preparation of Non-radioactive Hybridization Probes : The compound has been used in the preparation of non-radioactive, biotin-labeled DNA and RNA hybridization probes, providing an alternative to radioactive labeling in molecular biology (Forster, McInnes, Skingle, & Symons, 1985).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNXDTXQPYKCA-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187424 | |
Record name | Biotinyl-4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Biotin 4-nitrophenyl ester | |
CAS RN |
33755-53-2 | |
Record name | Biotinyl-4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotinyl-4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Biotin 4-nitrophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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